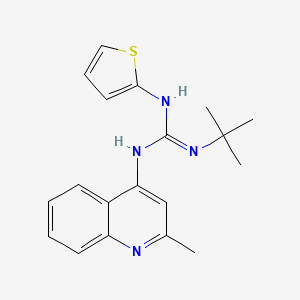
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is an organic compound belonging to the benzoxazine family. This compound is characterized by its benzoxazine ring, which is fused with a benzoyl group and a chloro substituent. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoyl and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Ethyl 8-chloro-1-methyl-6-phenyl-4H-1,2,4-triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate
Comparison: Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is unique due to the presence of both benzoyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Eigenschaften
CAS-Nummer |
68466-19-3 |
|---|---|
Molekularformel |
C18H14ClNO4 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
ethyl 4-benzoyl-6-chloro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-11-20(17(21)12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)24-16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
YHXWFZBZIAAEDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


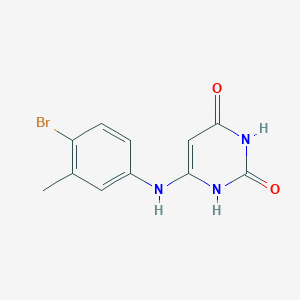
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
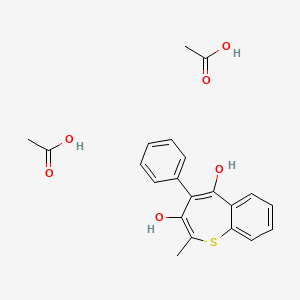

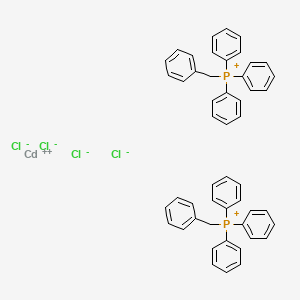
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
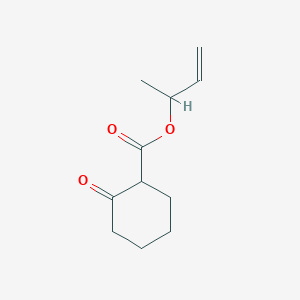



![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)

